molecular formula C12H8F2O2 B6373343 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol CAS No. 1261961-09-4

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol

Cat. No.: B6373343
CAS No.: 1261961-09-4
M. Wt: 222.19 g/mol
InChI Key: ONMMNQXUYMGYFN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H8F2O2 It is a biphenyl derivative characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol typically involves the following steps:

    Halogenation: Introduction of fluorine atoms into the phenyl rings using fluorinating agents such as elemental fluorine or fluorine-containing reagents.

    Hydroxylation: Introduction of the hydroxyl group through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, optimized for yield and purity. These processes are carried out under controlled conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the oxidation state of the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dehydroxylated or defluorinated products.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the hydroxyl group can influence its binding affinity and activity. The compound may modulate biochemical pathways by altering the function of its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a hydroxyl group on the biphenyl structure differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

2-fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-9-3-8(4-10(15)6-9)7-1-2-11(14)12(16)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMMNQXUYMGYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684187
Record name 4,5'-Difluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-09-4
Record name 4,5'-Difluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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